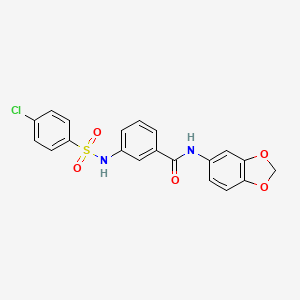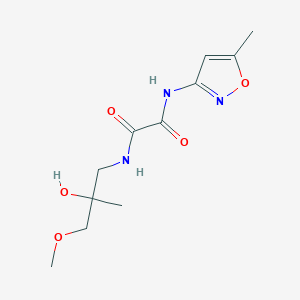
N'-(2,5-dimethylphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-Dimethylphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)ethanediamide, or DMPHMPE, is a molecule containing two nitrogen atoms, two oxygen atoms, and four carbon atoms. It is a member of the amide family of compounds and is known for its use in scientific research. This molecule has been studied extensively in recent years due to its potential applications in the fields of biochemistry and physiology. In
Wissenschaftliche Forschungsanwendungen
DMPHMPE has been studied extensively in recent years due to its potential applications in the fields of biochemistry and physiology. It has been used as a substrate for a variety of enzyme-catalyzed reactions, such as the synthesis of nitric oxide and the oxidation of cholesterol. It has also been used in the study of the mechanisms of action of several drugs, such as the anti-cancer drug 5-fluorouracil. Additionally, DMPHMPE has been used in the study of the effects of various hormones on cells, as well as in the study of the effects of various toxins on cells.
Wirkmechanismus
The exact mechanism of action of DMPHMPE is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain. By inhibiting the activity of COX-2, DMPHMPE is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPHMPE have been studied extensively. It has been shown to reduce inflammation and pain in animal models, as well as to reduce the production of prostaglandins. Additionally, it has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. Finally, it has been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
The use of DMPHMPE in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is a relatively stable molecule. Additionally, it has a wide range of potential applications, from the study of drug mechanisms of action to the study of the effects of hormones and toxins on cells.
However, there are also some limitations to the use of DMPHMPE in laboratory experiments. For example, it is not always possible to control the exact concentration of DMPHMPE in a given experiment, which can lead to inconsistent results. Additionally, the exact mechanism of action of DMPHMPE is not fully understood, so it is difficult to predict the exact effects that it will have on cells or organisms.
Zukünftige Richtungen
The future of DMPHMPE is promising. Its potential applications in the fields of biochemistry and physiology are numerous, and it has already been used in the study of the mechanisms of action of several drugs. Additionally, it has been used in the study of the effects of various hormones on cells, as well as in the study of the effects of various toxins on cells.
In the future, DMPHMPE could be used to develop new drugs for the treatment of various diseases. Additionally, it could be used to better understand the mechanisms of action of existing drugs, as well as to develop new methods for the diagnosis and treatment of various diseases. Finally, it could be used to develop new methods for the study of the effects of various hormones and toxins on cells.
Synthesemethoden
The synthesis of DMPHMPE is relatively straightforward and can be accomplished using a variety of methods. The most common method involves the reaction of 2,5-dimethylphenyl isocyanate and 2-hydroxy-3-methoxy-2-methylpropyl alcohol in the presence of a base such as sodium hydroxide. This reaction produces the desired product, DMPHMPE, as well as a byproduct, sodium isocyanate.
Eigenschaften
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-10-5-6-11(2)12(7-10)17-14(19)13(18)16-8-15(3,20)9-21-4/h5-7,20H,8-9H2,1-4H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDALGFEIBNTMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-4-{4-[4-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6494402.png)
![2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6494407.png)


![3,5-dimethoxy-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B6494415.png)
![3,4-diethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B6494423.png)
![5-fluoro-2-methoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6494430.png)
![2-{2-[(3,5-dimethoxyphenyl)methanesulfonyl]-1H-1,3-benzodiazol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6494435.png)
![N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6494436.png)
![2-(ethanesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B6494441.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride](/img/structure/B6494449.png)
![2-methoxy-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6494457.png)

